2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile

Catalog No.
S13047708
CAS No.
144224-94-2
M.F
C16H22N4
M. Wt
270.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylami...

CAS Number

144224-94-2

Product Name

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile

IUPAC Name

2-[[4-[(1-cyanopropylamino)methyl]phenyl]methylamino]butanenitrile

Molecular Formula

C16H22N4

Molecular Weight

270.37 g/mol

InChI

InChI=1S/C16H22N4/c1-3-15(9-17)19-11-13-5-7-14(8-6-13)12-20-16(4-2)10-18/h5-8,15-16,19-20H,3-4,11-12H2,1-2H3

InChI Key

RXHDPCPJBAUHQE-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)NCC1=CC=C(C=C1)CNC(CC)C#N

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile is a synthetic compound characterized by its complex structure, which includes a butanenitrile backbone and various functional groups. The molecular formula for this compound is C16H22N4C_{16}H_{22}N_{4}, and it is identified by the Chemical Abstracts Service number 387699. The compound features a cyanopropylamino group and is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting specific biological pathways.

The chemical reactivity of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile is largely influenced by its functional groups. The nitrile group can undergo hydrolysis to form corresponding carboxylic acids under acidic or basic conditions. Additionally, the amine functionalities can participate in nucleophilic substitution reactions, allowing for the formation of various derivatives. These reactions are significant for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties.

The synthesis of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile typically involves multi-step organic reactions:

  • Formation of the Cyanopropylamine: Starting from commercially available precursors, a cyanopropylamine can be synthesized through a nucleophilic substitution reaction involving an appropriate alkyl halide and a cyanide source.
  • Aminomethylation: The cyanopropylamine can then be reacted with a phenolic compound under conditions that promote aminomethylation, leading to the formation of the phenylmethylamine moiety.
  • Final Coupling: The final step involves coupling the resulting amine with butanenitrile derivatives, typically via a condensation reaction, to yield the target compound.

These methods need optimization for yield and purity, often requiring careful control of reaction conditions.

2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile has potential applications in:

  • Pharmaceutical Development: Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
  • Research: As a synthetic intermediate, it could be used in the study of chemical reactivity and biological interactions within medicinal chemistry.

Studies on the interactions of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile with biological receptors or enzymes are essential for understanding its pharmacodynamics. Initial interaction studies could involve:

  • Binding Affinity Tests: Assessing how well the compound binds to various receptors (e.g., neurotransmitter receptors).
  • Enzyme Inhibition Assays: Evaluating its potential as an inhibitor for specific enzymes involved in metabolic pathways.

These studies would provide insights into its therapeutic potential and safety profile.

Several compounds share structural similarities with 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile. Here are a few notable examples:

Compound NameStructureUnique Features
4-(Aminomethyl)benzeneacetonitrileC10H12N2Simpler structure; lacks additional functional groups
N-(Cyanomethyl)anilineC9H10N2More straightforward synthesis route; less complex interactions
1-(Phenylmethyl)-piperidineC12H17NContains a piperidine ring; different pharmacological properties

The uniqueness of 2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile lies in its complex arrangement of amine and nitrile groups, which may confer distinct biological activities compared to these simpler analogs.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

270.18444672 g/mol

Monoisotopic Mass

270.18444672 g/mol

Heavy Atom Count

20

Dates

Last modified: 08-10-2024

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